Adenosine, N-(4-amino-4-oxobutyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70608-11-6 |
|---|---|
Molecular Formula |
C14H20N6O5 |
Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide |
InChI |
InChI=1S/C14H20N6O5/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
FMRSFMCTWNTZEJ-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Cellular and Biochemical Pathways Modulated by Adenosine, N 4 Amino 4 Oxobutyl
Cellular Signaling Cascade Elucidation
Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, modulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govmdpi.com The specific signaling cascade initiated by adenosine depends on the receptor subtype expressed in a given cell type.
Downstream Effectors and Pathway Mapping
Activation of adenosine receptors triggers distinct intracellular signaling pathways. A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production. nih.gov
The modulation of cAMP levels directly impacts the activity of Protein Kinase A (PKA). nih.gov Beyond the cAMP-PKA pathway, adenosine receptors can also activate other significant signaling cascades. For instance, all four receptor subtypes have been shown to activate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK1/2), Jun amino-terminal kinase (JNK), and p38 MAPK. nih.gov Furthermore, receptor activation can lead to the stimulation of phospholipase C (PLC), which is a crucial step in neuroprotective signaling pathways activated by adenosine. nih.gov This activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of Protein Kinase C (PKC).
Table 1: Adenosine Receptor Signaling Pathways This table is interactive. You can sort and filter the data.
| Receptor | G Protein Coupling | Primary Effector | Key Second Messenger | Downstream Pathways |
|---|---|---|---|---|
| A1 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | MAPK/ERK, K+ Channels |
| A2A | Gs | Adenylyl Cyclase (Activation) | ↑ cAMP | PKA, MAPK |
| A2B | Gs/Gq | Adenylyl Cyclase (Activation), PLC | ↑ cAMP, IP3/DAG | PKA, Ca2+ Signaling |
| A3 | Gi/o, Gq | Adenylyl Cyclase (Inhibition), PLC | ↓ cAMP, IP3/DAG | PI3K/Akt, MAPK |
Cross-Talk with Other Intracellular Signaling Networks
The signaling pathways initiated by adenosine exhibit significant cross-talk with other intracellular networks. For example, the adenosine-activated MAPK/ERK pathway can be modulated by growth factors like platelet-derived growth factor (PDGF) and neuregulins, which also signal through the Ras/Raf/MAPK cascade. nih.gov This indicates a convergence point where signals from metabolic states (via adenosine) and growth cues can be integrated.
Furthermore, adenosine receptors can form heterodimers with other GPCRs, such as dopamine (B1211576) receptors, allowing for allosteric interactions that modify signaling outcomes. nih.gov The extracellular cAMP-adenosine pathway provides another layer of interaction. In this pathway, intracellular cAMP is transported to the extracellular space and converted to adenosine, which can then act on adenosine receptors in a feedback loop. nih.govfrontiersin.org This mechanism can attenuate the efficacy of drugs that increase intracellular cAMP, such as β2-adrenoceptor agonists used in respiratory diseases. nih.gov
Modulation of Cellular Bioenergetics and Metabolism
Adenosine is fundamentally linked to the cell's energy status, acting as a metabolic regulator of energy homeostasis. nih.gov Its levels rise during conditions of metabolic stress, such as hypoxia or ischemia, when ATP consumption exceeds production. nih.gov
Regulation of Nucleotide Pool Levels
Adenosine plays a crucial role in maintaining the balance of adenine (B156593) nucleotide pools (ATP, ADP, AMP). nih.gov It is a direct precursor for the synthesis of ATP through the action of adenosine kinase, which phosphorylates adenosine to adenosine monophosphate (AMP). nih.govnih.gov This AMP can then be further phosphorylated to generate ADP and ATP. drugbank.com The regulation of the mitochondrial adenine nucleotide pool is essential for cellular metabolic activities, including gluconeogenesis, urea (B33335) synthesis, and oxidative phosphorylation. nih.gov The ATP-Mg/Pi carrier in the inner mitochondrial membrane, which regulates the size of the matrix adenine nucleotide pool, can be influenced by hormonal signals, demonstrating a mechanism for integrated metabolic control. nih.gov
Investigation of Gene Expression and Protein Regulation Profiles
The activation of adenosine signaling pathways ultimately leads to changes in gene expression and protein regulation, influencing long-term cellular responses. The transcription factor cAMP response element-binding protein (CREB) is a key target of the cAMP/PKA pathway, and its activation can modulate the expression of numerous genes involved in metabolism, survival, and inflammation.
Studies investigating the effects of adenosine on gene expression have shown that it can modulate key metabolic and mitochondrial genes. For instance, adenosine treatment has been found to alter the expression of nuclear respiratory factor 1 (NRF1), mitochondrial transcription factor A (TFAM), and NFE2-like bZIP transcription factor 2 (NFE2L2), all of which are critical regulators of mitochondrial biogenesis and the antioxidant response. nih.govnih.gov Genechip analysis has been used to identify unique purine gene dysregulation profiles in inflammatory conditions, highlighting the potential for adenosine receptor agonists to prevent the dysregulation of genes involved in inflammation and oxidative stress signaling. nih.gov
Table 2: Genes Modulated by Adenosine Signaling
| Gene Symbol | Gene Name | Function | Effect of Adenosine |
|---|---|---|---|
| NRF1 | Nuclear Respiratory Factor 1 | Regulation of mitochondrial biogenesis | Modulated expression nih.gov |
| TFAM | Transcription Factor A, Mitochondrial | Mitochondrial DNA replication and transcription | Modulated expression nih.gov |
| NFE2L2 | NFE2-like bZIP transcription factor 2 | Cellular defense against oxidative stress | Modulated expression nih.gov |
Phenotypic Analysis in Advanced In Vitro and Ex Vivo Model Systems
The phenotypic consequences of cellular and biochemical modulation by adenosine analogs are often investigated in specialized in vitro and ex vivo models. While direct studies on Adenosine, N-(4-amino-4-oxobutyl)- are limited, research on structurally related N6-substituted adenosine derivatives provides a framework for predicting its potential biological activities. These studies have revealed significant effects in diverse areas, including antiparasitic activity and neuromodulation.
In the context of infectious diseases, libraries of 2,N6-disubstituted adenosine analogs have been evaluated for their efficacy against various protozoan parasites. For instance, studies on Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, have shown that certain analogs with cyclopentylamino substitutions exhibit potent in vitro activity. nih.govresearchgate.net Similarly, analogs with large aromatic substitutions at the N6 position have demonstrated promising antimalarial activity against Plasmodium falciparum. nih.govresearchgate.net These findings suggest that N6-substituted adenosines can interfere with essential purine salvage pathways or other specific targets within these parasites. The activity of these compounds is often linked to their ability to be recognized by parasite-specific nucleoside transporters or to diffuse across the cell membrane. nih.govresearchgate.net Given its N6-substitution, Adenosine, N-(4-amino-4-oxobutyl)- could potentially exhibit similar antiparasitic properties, a hypothesis that warrants investigation in relevant in vitro culture systems.
Ex vivo studies on mammalian tissues have highlighted the role of adenosine analogs in modulating physiological responses. In the rat carotid body, an ex vivo model for studying chemoreception, adenosine has been shown to have an excitatory action on chemoafferent discharge. nih.gov This effect is linked to the inhibition of a 4-aminopyridine-sensitive potassium current in isolated type I cells, suggesting a presynaptic mechanism of action. nih.gov Furthermore, in vivo studies with ex vivo analysis have demonstrated that adenosine agonists can influence neurotransmitter-stimulated nitric oxide (NO) production in the hippocampus. nih.govutmb.edu Specifically, A1 receptor agonists attenuate N-methyl-D-aspartate (NMDA)-induced NO production, a process implicated in both normal synaptic plasticity and excitotoxicity. nih.govutmb.edu These findings indicate that N6-substituted adenosine analogs, which can be potent agonists at adenosine receptors, could have significant neuromodulatory effects.
The table below summarizes the observed phenotypic effects of various N6-substituted adenosine analogs in different model systems, providing a basis for postulating the potential activities of Adenosine, N-(4-amino-4-oxobutyl)-.
| Model System | Compound Class | Observed Phenotypic Effect | Potential Implication for Adenosine, N-(4-amino-4-oxobutyl)- |
| Trypanosoma brucei (in vitro) | 2,N6-disubstituted adenosines | Trypanostatic/Trypanocidal activity | Potential as an antiparasitic agent |
| Plasmodium falciparum (in vitro) | N6-substituted adenosines | Antiplasmodial activity | Potential as an antimalarial agent |
| Rat Carotid Body (ex vivo) | Adenosine | Increased chemoafferent discharge | Neuromodulatory activity |
| Rat Hippocampus (in vivo/ex vivo) | Adenosine A1 Agonists | Attenuation of NMDA-induced NO production | Neuroprotective or synaptic modulation effects |
Cellular Uptake and Transport Mechanisms of Modified Adenosines
The cellular entry of adenosine and its analogs is a critical determinant of their biological activity and is mediated by specific membrane transport proteins. These transporters belong to two main families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The transportability of a modified adenosine like Adenosine, N-(4-amino-4-oxobutyl)- is largely influenced by the nature of its chemical substitutions.
Studies focusing on N6-substituted adenosine analogues have demonstrated that these compounds are recognized by the ENT family, particularly the nitrobenzylthioinosine (NBTI)-sensitive 'es' transporter (now known as ENT1). nih.govnih.govnih.gov An in vitro model of the blood-brain barrier showed that N6-substituted analogs like N6-cyclopentyladenosine (CPA) are transported via a mechanism that can be inhibited by NBTI, confirming the involvement of the ENT1 transporter. nih.gov The affinity of these analogs for the transporter, represented by their Michaelis-Menten constant (Km), varies with the specific substitution.
The transport kinetics for several N6-substituted adenosine analogs are detailed in the table below.
| Compound | Transporter | Km (µM) | Vmax (pmol/min) | Transport Mechanism |
| N6-cyclobutyladenosine (CBA) | ENT1 ('es') | 2.2 ± 0.2 | 1.5 ± 0.2 | Facilitated Diffusion |
| N6-cyclopentyladenosine (CPA) | ENT1 ('es') | 1.8 ± 0.3 | 1.5 ± 0.2 | Facilitated Diffusion |
| N6-cyclohexyladenosine (CHA) | ENT1 ('es') | 15 ± 4 | 1.5 ± 0.2 | Facilitated Diffusion |
Data derived from in vitro blood-brain barrier model studies. nih.gov
These data indicate that the size and nature of the N6-substituent can significantly impact the affinity for the ENT1 transporter. It is plausible that Adenosine, N-(4-amino-4-oxobutyl)- is also a substrate for ENT1.
In addition to carrier-mediated transport, some highly modified adenosine analogs may cross cellular membranes via passive diffusion. This is particularly true for compounds with large, hydrophobic substitutions that increase their lipophilicity. nih.govresearchgate.net For some 2,N6-disubstituted adenosine analogs with antitrypanosomal activity, it has been suggested that their high hydrophobicity allows them to bypass nucleoside transporters and diffuse directly across the parasite's membrane. nih.govresearchgate.net The physicochemical properties of the 4-amino-4-oxobutyl group on Adenosine, N-(4-amino-4-oxobutyl)- would determine the extent to which passive diffusion contributes to its cellular uptake. Therefore, a comprehensive understanding of its transport would require experimental evaluation of its interaction with both ENT and CNT transporters, as well as an assessment of its passive membrane permeability.
Structure Activity Relationship Sar and Rational Design of Adenosine, N 4 Amino 4 Oxobutyl Derivatives
Impact of N-Substituent Modifications on Receptor Affinity and Selectivity
Modifications at the N6-position of the adenosine (B11128) scaffold are a cornerstone of SAR studies for adenosine receptor ligands. The nature of the substituent at this position profoundly influences both the affinity and selectivity of the compound for the different AR subtypes.
The presence of a monosubstituted amino group at the N6-position is generally crucial for agonist activity, as one of the hydrogen atoms is thought to act as a hydrogen bond donor. nih.gov Disubstitution at the N6-position is typically detrimental to activity. nih.gov The N6-region of the receptor is considered largely hydrophobic, accommodating a variety of substituents. nih.gov
Research has shown that introducing different alkyl, cycloalkyl, and arylalkyl groups at the N6-position can modulate potency and selectivity. For instance, N6-cyclopentyladenosine (CPA) is a potent and highly selective agonist for the A1AR. nih.gov Similarly, N6-(3-iodobenzyl) substituents have been found to confer high affinity for the A3AR. scielo.org.za The introduction of a chlorine atom at the 2-position of the purine (B94841) ring can also impact the effect of the N6-substituent, sometimes increasing the A3/A1 selectivity ratio. scielo.org.za
In the context of bitopic ligands, where an adenosine pharmacophore is linked to an allosteric modulator, modifications to the N6-substituent are also critical. Studies on such compounds have shown that structural changes to the orthosteric part of the molecule, including the N6-position, affect A1AR activity and subtype selectivity. nih.govnih.gov
The following table summarizes the impact of various N6-substituents on the binding affinity (Ki) at human adenosine receptors.
| Compound/Substituent | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) | Reference |
|---|---|---|---|---|
| N6-Cyclopentyladenosine (CPA) | 0.5 | 140 | >10000 | nih.gov |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide | 50 | 50 | 1 | acs.org |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 7.7 | 350 | 15.4 | nih.gov |
| N6-ethyl-2-phenyl-(N)-methanocarba-5'-methylamide | 13000 | >10000 | 3.28 | google.com |
| N6-methyl-2-(2-chlorophenylethynyl)-(N)-methanocarba-5'-methylamide | 1630 | 2510 | 1.3 | google.com |
This table is interactive. You can sort the data by clicking on the column headers.
Role of the Oxobutyl Chain Length and Amino Group Position in Activity
The linker connecting the adenosine core to other chemical moieties, such as the N-(4-amino-4-oxobutyl) group, plays a pivotal role in determining the pharmacological profile of the derivative. The length of this chain and the position of functional groups like the terminal amine are critical variables.
Studies on N6-omega-aminoalkyladenosines have systematically explored the effect of the alkyl chain length on receptor affinity. rsc.orgnih.gov For the A1 adenosine receptor, a clear relationship between the number of methylene (B1212753) units in the chain and binding affinity has been established. In one study, affinity increased with chain length, reaching an optimum for the nonyl (9-carbon) derivative, while longer chains led to a decrease in potency. rsc.org This suggests the presence of a specific binding pocket or region that favorably accommodates a chain of a particular length.
For instance, in a series of N6-omega-amino-alkyladenosines, the highest affinity for the A1 receptor was observed with N6-(9-aminononyl)adenosine. rsc.org In contrast, N6-(3-aminopropyl)adenosine and N6-(12-aminododecyl)adenosine showed characteristics of partial agonism at the A1 and A2 receptors, respectively, indicating that chain length can also influence the efficacy of the ligand. nih.gov
The terminal amino group in these linkers is often used as a functional handle for attaching other molecules, such as fluorophores, to create probes for studying receptor biology. acs.org The presence and location of this hydrophilic group at a distance from the N6-position can be well-tolerated, whereas hydrophilic groups close to the N6-position are generally detrimental to affinity. nih.gov
The table below illustrates the influence of the N6-aminoalkyl chain length on A1 receptor affinity.
| Compound (N6-omega-aminoalkyladenosine) | Chain Length (CH2 units) | A1 Receptor Ki (nM) | Reference |
|---|---|---|---|
| N6-(2-aminoethyl)adenosine | 2 | 20 | rsc.org |
| N6-(4-aminobutyl)adenosine | 4 | 4.6 | rsc.org |
| N6-(6-aminohexyl)adenosine | 6 | 1.1 | rsc.org |
| N6-(9-aminononyl)adenosine | 9 | 0.32 | rsc.org |
| N6-(12-aminododecyl)adenosine | 12 | 0.98 | rsc.org |
This table is interactive. You can sort the data by clicking on the column headers.
Stereochemical Considerations in Adenosine, N-(4-amino-4-oxobutyl)- Activity
Stereochemistry is a critical determinant of the biological activity of adenosine derivatives. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to the chiral environment of a receptor's binding pocket. Even subtle changes in stereoisomerism can lead to significant differences in affinity, selectivity, and efficacy.
For many adenosine receptor ligands, a specific enantiomer demonstrates significantly higher potency than others. For example, in a series of dihydropyridine (B1217469) derivatives that bind to adenosine receptors, a preference for the R-enantiomer over the S-enantiomer was observed at A1 and A3 receptors. nih.gov This highlights the stereoselective nature of the interaction between ligands and ARs.
In the case of Adenosine, N-(4-amino-4-oxobutyl)-, the stereocenters are located in the ribose sugar moiety. The natural configuration of the ribose in adenosine is fundamental for its activity. Furthermore, if the oxobutyl chain contains chiral centers, their specific configuration would be expected to influence receptor interaction. For related compounds like Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, the specified (3S) configuration is noted as a key factor that may affect its biological activity and interactions with enzymes or receptors. acs.org While specific stereochemical studies on Adenosine, N-(4-amino-4-oxobutyl)- are not extensively documented in the provided context, the established principles of stereoselectivity in AR ligand binding strongly suggest that its stereoisomers would exhibit different pharmacological profiles.
Development of Pharmacophore Models for Adenosine Derivatives
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For adenosine receptor ligands, pharmacophore models have been instrumental in discovering and optimizing new compounds. Current time information in Bangalore, IN.
These models are typically generated from a set of known active ligands and define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for A2AAR agonists might include features like a hydrophobic group, a hydrogen bond donor, and an aromatic group, all positioned at specific distances and angles relative to one another.
The development of these models often involves:
Training Set Selection: A diverse set of compounds with a wide range of binding affinities for the target receptor is chosen.
Conformational Analysis: The possible three-dimensional shapes of the training set molecules are explored.
Feature Identification and Mapping: Common chemical features are identified and aligned to generate a hypothetical pharmacophore.
Validation: The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules.
Pharmacophore models for AR ligands have been successfully used in virtual screening campaigns to identify novel chemical scaffolds from large compound databases. They also serve as a guide for the structural modification of existing leads to enhance affinity and selectivity. For instance, a pharmacophore model for the human A1AR has been used as an objective function in evolutionary algorithms to design new selective antagonists. acs.org
De Novo Design Principles for Enhanced Target Specificity and Reduced Off-Target Effects
De novo design is a computational strategy that aims to build novel molecules from scratch, atom by atom or fragment by fragment, to fit a specific target binding site or match a pharmacophore model. This approach offers the potential to explore new regions of chemical space and create compounds with optimized properties, including enhanced target specificity and reduced off-target effects.
For adenosine receptor ligands, de novo design has been employed using evolutionary algorithms. acs.org This process involves an iterative cycle of:
Structure Generation: New molecular structures are created based on a set of building blocks and chemical rules.
Evaluation (Scoring): The generated candidates are assessed based on multiple criteria, such as predicted binding affinity to the target receptor (e.g., using a pharmacophore model), selectivity against other AR subtypes, and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org
Selection: The "fittest" candidates are selected to serve as the basis for the next generation of molecules.
Chemoinformatics and Ligand-Based Drug Design Approaches
Chemoinformatics and ligand-based drug design are integral to the discovery of new adenosine receptor modulators. These computational approaches leverage the information from known active ligands when the three-dimensional structure of the target receptor is not available or not used.
Key ligand-based methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. Current time information in Bangalore, IN. By identifying the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for activity, QSAR models can predict the potency of new, unsynthesized analogs.
Pharmacophore Modeling: As detailed in section 5.4, this is a cornerstone of ligand-based design, used for virtual screening and lead optimization. Current time information in Bangalore, IN.
Molecular Similarity and Virtual Screening: These methods search large databases of compounds to identify molecules that are structurally similar to known active ligands. The underlying principle is that structurally similar molecules are likely to have similar biological activities.
Machine Learning: Techniques like support vector machines (SVM) have been used to develop models that can distinguish between ligands for different AR subtypes, aiding in the design of selective compounds. acs.org
These chemoinformatic tools are often used in combination. For example, a project might start with a pharmacophore-based virtual screen to identify initial hits, followed by QSAR studies and further optimization guided by machine learning models to improve selectivity and reduce potential off-target effects. acs.org These in-silico methods significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. Current time information in Bangalore, IN.
Advanced Analytical and Biophysical Methodologies for Studying Adenosine, N 4 Amino 4 Oxobutyl Derivatives
High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Ligand Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of "Adenosine, N-(4-amino-4-oxobutyl)-" derivatives, offering high sensitivity and specificity for both quantitative and qualitative analyses. ukm.edu.my In metabolomics, HRMS, often coupled with liquid chromatography (LC), enables the untargeted identification of metabolites in complex biological matrices. mdpi.comsemanticscholar.org This approach has been successfully used to differentiate beef meats from various origins by analyzing their metabolic profiles, which include amino acids and lipids. ukm.edu.my The high resolving power of HRMS instruments, such as the Q Exactive and Orbitrap mass analyzers, allows for the accurate mass measurements necessary to determine the elemental composition of unknown metabolites. ukm.edu.mymdpi.commetabolomexchange.org
For ligand identification, HRMS is invaluable. For instance, in a study of a dual inverse agonist for estrogen-related receptors, HRMS was used to identify metabolites by comparing the mass fragmentation patterns of the parent drug with potential metabolites. mdpi.com The data can be acquired in full scan mode for general screening and in data-dependent MS/MS (ddMS²) or parallel reaction monitoring (PRM) mode for structural elucidation of specific ions. mdpi.com In the synthesis of novel compounds, MALDI-HRMS and ESI-TOF have been used to confirm the mass of newly synthesized derivatives, ensuring the correct product has been formed. nih.govunipd.it
A typical workflow for nontargeted metabolomics using LC-HRMS involves:
Sample preparation and extraction of metabolites.
Chromatographic separation using techniques like UPLC. metabolomexchange.org
Mass spectrometric analysis to acquire high-resolution mass spectra. metabolomexchange.org
Data processing to identify features and potential biomarkers.
Metabolite identification by searching databases like METLIN and mzCloud with high mass accuracy. semanticscholar.org
This powerful technology has proven essential in diverse fields, from food authentication to drug metabolism studies. ukm.edu.mymdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For derivatives of "Adenosine, N-(4-amino-4-oxobutyl)-", ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds. unipd.itresearchgate.net For example, in the characterization of a newly synthesized triazolotriazepin-8-one, ¹H and ¹³C NMR were used alongside other spectroscopic techniques to confirm its structure. researchgate.net
Beyond simple structure confirmation, NMR provides detailed insights into the conformation of these molecules and their binding interactions with protein targets. Techniques like saturation transfer difference (STD) NMR and transfer nuclear Overhauser effect (trNOE) can identify which parts of a ligand are in close proximity to the receptor, providing valuable information for structure-based drug design. While specific NMR studies focusing on the binding interactions of "Adenosine, N-(4-amino-4-oxobutyl)-" are not detailed in the provided results, the general applicability of NMR in studying protein-ligand interactions is well-established. uu.nl
X-ray Crystallography and Cryo-Electron Microscopy for Receptor-Ligand Complex Structure Determination
Determining the high-resolution three-dimensional structure of a ligand bound to its receptor is a primary goal in drug discovery. nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.govaimspress.com
X-ray crystallography has been instrumental in revealing the atomic details of how ligands, including adenosine (B11128) derivatives, bind to their receptors, such as G-protein-coupled receptors (GPCRs). nih.govman.poznan.pl The process involves crystallizing the purified receptor-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal. nih.gov This has provided crucial insights into ligand recognition and receptor activation mechanisms. man.poznan.pl For example, numerous crystal structures of the A₂A adenosine receptor have been solved, revealing how different ligands interact with the binding pocket. man.poznan.plnih.gov These structures are vital for structure-based drug design, allowing for the rational design of new molecules with improved affinity and selectivity. nih.govmdpi.com
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large and flexible complexes that are difficult to crystallize. aimspress.comfrontiersin.org Cryo-EM involves flash-freezing a sample and imaging it with an electron microscope to generate a 3D reconstruction. elifesciences.org This technique has been successfully applied to determine the structure of the A₂A adenosine receptor in complex with its signaling partner, the G protein Gs. nih.gov Cryo-EM can provide near-atomic resolution structures, and the quality of the density maps can be comparable to those from X-ray crystallography. nih.gov It is particularly advantageous for studying membrane proteins in a more native-like environment. nih.gov
| Technique | Resolution | Sample Requirements | Key Advantages |
| X-ray Crystallography | Atomic | High-purity, crystallizable protein-ligand complex | High-resolution structures, well-established methods nih.gov |
| Cryo-Electron Microscopy | Near-atomic to atomic | Purified protein-ligand complex, smaller amounts than crystallography may be needed elifesciences.org | Applicable to large, flexible complexes and membrane proteins in a more native state aimspress.comnih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction between a ligand, such as an "Adenosine, N-(4-amino-4-oxobutyl)-" derivative, and its receptor. harvard.edu The primary outputs of an ITC experiment are the binding affinity (Kₐ or Kₙ), the stoichiometry of binding (n), and the enthalpy change (ΔH). harvard.edu From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. harvard.edu
ITC is a powerful tool for:
Quantifying binding affinity. malvernpanalytical.com
Determining the stoichiometry of the interaction. malvernpanalytical.com
Characterizing the thermodynamic drivers of binding (enthalpy vs. entropy). harvard.edu
Validating hits from screening campaigns. malvernpanalytical.com
For instance, ITC has been used to study the binding of bisubstrate analogues to nicotinamide (B372718) N-methyltransferase (NNMT). universiteitleiden.nl The technique is particularly valuable for obtaining a complete thermodynamic profile of an interaction in solution, without the need for immobilization or labeling. malvernpanalytical.comnih.gov However, ITC has a practical range for accurately measuring dissociation constants, typically between 10⁻⁴ M and 10⁻⁸ M, although displacement methods can extend this range. nih.gov
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is an optical technique that provides real-time, label-free analysis of molecular interactions. harvard.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. harvard.edu Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound. harvard.edu
SPR is widely used in drug discovery to:
Measure binding kinetics, including the association rate constant (kₐ) and the dissociation rate constant (kₙ). harvard.edu
Determine the equilibrium dissociation constant (Kₙ). harvard.edu
Screen compound libraries for binders, including low-affinity fragments. nih.govnih.gov
SPR has been successfully employed to screen for and characterize fragments that bind to adenosine receptors. nih.govnih.gov The high sensitivity of modern SPR instruments allows for the detection of very small molecules and weak interactions. nih.govbeactica.com For example, an SPR-based assay was used to study the entire human family of adenosine receptors and identify novel binders. nih.gov The kinetic information provided by SPR is a key advantage over equilibrium-based methods, as it can provide insights into the mechanism of interaction. uu.nlnih.gov
| Parameter | Description |
| Association rate (kₐ) | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation rate (kₙ) | The rate at which the analyte-ligand complex dissociates. |
| Dissociation constant (Kₙ) | The ratio of kₙ to kₐ, representing the affinity of the interaction. |
Flow Cytometry in Cell-Based Receptor Binding Assays
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. nih.gov In the context of "Adenosine, N-(4-amino-4-oxobutyl)-" derivatives, flow cytometry can be used in cell-based receptor binding assays, particularly when fluorescently labeled ligands are available. nih.gov This method allows for the quantification of ligand binding to receptors expressed on the surface of whole, live cells. nih.gov
The general principle involves incubating cells expressing the target receptor with a fluorescently labeled derivative of "Adenosine, N-(4-amino-4-oxobutyl)-". The cells are then analyzed by a flow cytometer, which measures the fluorescence intensity of each individual cell. This provides a direct measure of ligand binding. Competitive binding assays can also be performed by co-incubating the cells with the fluorescent ligand and a non-fluorescent competitor. nih.gov This allows for the determination of the binding affinity (Kᵢ) of the unlabeled compound. nih.gov
For example, a novel fluorescent antagonist for the A₃ adenosine receptor was used in flow cytometry binding assays with Chinese hamster ovary (CHO) cells expressing the human A₃ receptor. nih.gov These experiments allowed for the determination of the dissociation constant (Kₙ) of the fluorescent ligand and the inhibitory constants (Kᵢ) of other known adenosine receptor ligands. nih.gov Flow cytometry has also been used to analyze the effect of acyclic nucleoside phosphonates on the cell cycle of Trypanosoma brucei. nih.gov
Advanced Chromatography Techniques (e.g., HPLC-UV/MS) for Purification and Quantification
Advanced chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and/or Mass Spectrometry (MS) detection, are indispensable for the purification and quantification of "Adenosine, N-(4-amino-4-oxobutyl)-" and its derivatives. nih.gov
Purification: Following chemical synthesis, HPLC is the method of choice for purifying the target compound from reaction byproducts and unreacted starting materials. The purity of the final compound is often assessed by analytical HPLC, where a single sharp peak indicates a pure substance. nih.gov For instance, the purity of a synthesized alkyne intermediate for a fluorescent probe was determined to be >99% by HPLC with UV detection. nih.gov
Quantification: HPLC-UV/MS is also a robust method for the quantification of these compounds in various matrices. By creating a calibration curve with known concentrations of a standard, the concentration of the analyte in an unknown sample can be accurately determined. This is crucial for in vitro and in vivo studies to ensure accurate dosing and to measure the concentration of the compound in biological samples. Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, coupled with tandem mass spectrometry (MS/MS) has been used for the sensitive quantification of DNA adducts in tissues. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another variant that is well-suited for the separation and analysis of polar compounds like adenosine and its derivatives. nih.gov
| Technique | Application | Key Features |
| HPLC-UV | Purification and Purity Assessment | Robust, widely available, non-destructive UV detection. nih.gov |
| HPLC-MS | Quantification and Identification | High sensitivity and selectivity, provides mass information for confirmation. nih.gov |
| UPLC-MS/MS | High-throughput Quantification | Increased resolution and speed, very high sensitivity for trace analysis. nih.gov |
| HILIC-MS | Analysis of Polar Compounds | Better retention and separation of polar and ionic analytes. nih.gov |
Fluorescence Spectroscopy for Investigating Ligand-Induced Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to detect changes in the local environment of a fluorescent molecule, or fluorophore. dokumen.pubscian.cl Conformational changes in a molecule, such as those induced by the binding of a ligand, can alter the fluorescence properties of a nearby fluorophore. These changes can be measured to provide insights into the binding event and the associated structural rearrangements. osti.govresearchgate.net The methodology can be approached using either the intrinsic fluorescence of the molecule or by attaching an extrinsic fluorescent probe.
Intrinsic Fluorescence:
Adenosine itself is intrinsically fluorescent, although its quantum yield is relatively low compared to dedicated fluorophores. researchgate.net The purine (B94841) ring system of Adenosine, N-(4-amino-4-oxobutyl)- can serve as a natural probe. Upon binding to a target, such as a receptor or enzyme, the local environment around the purine ring may change in terms of polarity, viscosity, or the proximity of quenching groups (e.g., specific amino acid residues like tryptophan). researchgate.net
A ligand-induced conformational change could manifest as:
A shift in the emission maximum (spectral shift): A shift to a shorter wavelength (a "blue shift") typically indicates the fluorophore has moved to a more non-polar (hydrophobic) environment. Conversely, a shift to a longer wavelength (a "red shift") suggests a move to a more polar environment. researchgate.net
A change in fluorescence intensity (quenching or enhancement): Binding can either decrease (quench) or increase the fluorescence signal. Quenching can occur if the fluorophore is brought closer to a quenching group, while enhancement may occur if it moves into a more rigid or protected environment. researchgate.netresearchgate.net
A change in fluorescence lifetime or anisotropy: These advanced measurements provide information about the dynamic and rotational freedom of the molecule, which can be restricted upon binding.
Extrinsic Fluorescence:
To overcome the limitations of low intrinsic fluorescence, an extrinsic fluorophore can be chemically attached to the Adenosine, N-(4-amino-4-oxobutyl)- molecule. nih.govacs.org The choice of the dye and its attachment point is critical to ensure that it does not significantly alter the parent molecule's binding properties while being sensitive to the binding event. nih.gov Common fluorophores used for labeling adenosine derivatives include BODIPY, Alexa Fluor, and NBD (7-nitrobenzofurazan-4-yl). nih.govacs.orgnih.gov
By monitoring the fluorescence of this extrinsic probe, researchers can gain more sensitive and specific information about ligand binding. For example, Fluorescence Correlation Spectroscopy (FCS) can be used with fluorescently labeled molecules to determine their diffusion rates and concentrations, revealing the formation of larger, slower-moving complexes upon binding to a target. osti.govnih.gov
Hypothetical Research Findings:
While specific data for Adenosine, N-(4-amino-4-oxobutyl)- is not available, a typical experiment investigating its binding to a hypothetical protein target (Protein-X) using an extrinsically labeled derivative could yield results like those presented in the table below. In this hypothetical scenario, the derivative is labeled with a BODIPY fluorophore.
| Condition | Fluorescence Intensity (Arbitrary Units) | Emission Maximum (λₑₘ, nm) | Fluorescence Anisotropy (r) | Interpretation |
|---|---|---|---|---|
| Labeled Adenosine Derivative (Free in Solution) | 15,200 | 515 | 0.12 | Baseline fluorescence of the unbound, freely rotating molecule in a polar aqueous buffer. |
| Labeled Adenosine Derivative + Protein-X | 9,800 | 508 | 0.28 | Binding to Protein-X causes quenching and a blue shift, suggesting movement into a more hydrophobic binding pocket that contains quenching residues. The significant increase in anisotropy indicates restricted rotational motion upon binding. |
| Labeled Adenosine Derivative + Protein-X + Competitor Ligand | 14,500 | 514 | 0.14 | Addition of an unlabeled competitor displaces the labeled derivative from the binding site, returning fluorescence properties close to the baseline unbound state. |
This hypothetical data demonstrates how fluorescence spectroscopy serves as a powerful tool to quantify ligand-receptor interactions and detect the conformational changes that underpin molecular recognition, a methodology directly applicable to the study of Adenosine, N-(4-amino-4-oxobutyl)- derivatives.
Applications of Adenosine, N 4 Amino 4 Oxobutyl As a Molecular Probe in Biological Systems
Development of Fluorescent Probes for Receptor Imaging and Ligand Discovery
The N6-(4-amino-4-oxobutyl) group on adenosine (B11128) serves as an ideal linker for the covalent attachment of fluorophores, transforming the adenosine analog into a fluorescent probe. This "functionalized congener" strategy allows for the creation of molecular tools that can visualize and quantify ligand-receptor interactions in living cells. acs.orgtandfonline.com By attaching a fluorescent dye to the terminal amino group of the linker, researchers have developed probes that retain high affinity for adenosine receptors, enabling the study of receptor distribution, trafficking, and pharmacology using advanced microscopy techniques. acs.orgotago.ac.nzmdpi.com
A key consideration in designing these probes is the choice of fluorophore and the length of the linker. Modifications at the N6-position of adenosine are generally well-tolerated by ARs, allowing for the attachment of various molecules. acs.org Scientists have successfully conjugated a range of fluorophores, including BODIPY, Alexa Fluor, and cyanine (B1664457) dyes, to adenosine analogs. acs.orgacs.orgnih.gov Far-red emitting fluorophores are often preferred as they minimize background autofluorescence from biological samples. acs.org
The development of these fluorescent ligands has significantly advanced our understanding of AR biology. For instance, fluorescent antagonists have been created for the A1, A2A, and A3 adenosine receptors, allowing for subtype-selective imaging and characterization. acs.orgnih.govceltarys.com These probes have been used in techniques like confocal microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) to study receptor localization on the cell membrane, quantify binding kinetics, and screen for new drug candidates. mdpi.comaacrjournals.orgnih.gov
Table 1: Examples of Fluorescent Probes Derived from Adenosine Analogs
| Probe Name | Target Receptor(s) | Fluorophore | Application | Reference |
| ABA-X-BY630 | A1AR | BODIPY-X-630/650 | Confocal Microscopy, Binding Kinetics | acs.org |
| MRS5449 | A3AR | Alexa Fluor-488 | Flow Cytometry, Receptor Imaging | nih.gov |
| CELT-228 | A3AR | Not Specified | Live Cell Imaging, Competitive Binding Assays | aacrjournals.org |
| Dansyl-NECA derivatives | A1AR | Dansyl | Fluorescence Microscopy | nih.gov |
| XAC-X-BY630 | A1AR Antagonist | BODIPY-X-630/650 | NanoBRET, Confocal Imaging | acs.org |
Photoaffinity Labeling for Identification of Protein Binding Partners
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands on their protein targets. nih.gov This method involves a ligand that has been modified to include a photoreactive group, such as an azido (B1232118) or diazirine moiety. nih.govmdpi.com The N6-(4-amino-4-oxobutyl) linker on adenosine is a suitable position for incorporating such a group. Upon irradiation with UV light, this photoreactive group forms a highly reactive species that covalently bonds to nearby amino acid residues within the ligand's binding pocket. nih.govresearchgate.net
This covalent attachment allows for the durable tagging of the target protein, enabling its isolation and identification. Researchers have synthesized photoactivatable adenosine analogs by attaching a photoaffinity group and often a biotin (B1667282) tag for subsequent purification. nih.gov For example, a probe with an azido group at the 8-position of the adenine (B156593) ring and a biotin tag on a linker at the C-6 position has been used to label and enrich adenosine-binding proteins from cell lysates. nih.govrsc.org
The combination of PAL with mass spectrometry has become a valuable tool for pinpointing the exact amino acids involved in ligand binding. nih.gov This approach has been successfully used to map the ligand-binding site of G protein-coupled receptors (GPCRs) like the A2A adenosine receptor. nih.gov By identifying the specific residues that interact with the ligand, researchers can gain detailed insights into the molecular basis of receptor-ligand recognition and activation. nih.govresearchgate.net
Bioconjugation Strategies for Cellular and Molecular Delivery Studies
The chemical handle provided by the N6-(4-amino-4-oxobutyl)- group facilitates the bioconjugation of adenosine analogs to various carrier molecules to study and enhance their delivery into cells. nih.gov Due to the high polarity and negative charge of many nucleoside analogs at physiological pH, their cellular permeability is often poor, limiting their therapeutic potential. nih.gov
To overcome this, scientists have developed strategies to conjugate these molecules to carriers that can facilitate cellular uptake. For example, adenosine analogs have been attached to small molecules like folic acid or cholesterol to leverage receptor-mediated endocytosis or other uptake mechanisms. nih.gov The success of this approach was demonstrated by conjugating cap analogs (dinucleoside oligophosphates) to these carriers, which enabled their transport into cancer cells. nih.gov
Another strategy involves conjugating adenosine analogs to larger entities like proteins or nanoparticles. The lectin Wheat Germ Agglutinin (WGA), known for its efficient uptake and retrograde axonal transport in neurons, has been used as a carrier for an adenosine receptor antagonist. acs.org This bioconjugate was designed for targeted delivery to the central nervous system. Furthermore, adenosine has been conjugated with aminolevulinic acid (ALA) to create novel bioconjugates for potential applications in photodynamic therapy. thieme-connect.com These diverse bioconjugation strategies highlight the utility of the linker in creating targeted delivery systems and studying the cellular transport of adenosine-based compounds. nih.gov
Use in High-Throughput Screening (HTS) Assays for Ligand Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify new ligands for a biological target. researchgate.netmdpi.com Adenosine, N-(4-amino-4-oxobutyl)- and its derivatives are valuable tools in the development of HTS assays for adenosine receptors.
Fluorescently labeled versions of these adenosine analogs are particularly useful. nih.gov They can act as tracers in competitive binding assays, where they compete with compounds from a screening library for binding to the receptor. aacrjournals.org A decrease in the fluorescent signal indicates that a library compound has displaced the fluorescent probe, identifying it as a potential new ligand. This method has been successfully applied using flow cytometry and other fluorescence-based techniques to discover novel antagonists for the A3 adenosine receptor. nih.govaacrjournals.orgnih.gov
Virtual ligand screening (VLS) is another powerful HTS method that uses computer models of the receptor's structure to predict which compounds are likely to bind. nih.gov The crystal structures of adenosine receptors in complex with ligands have enabled the use of VLS to screen millions of compounds, leading to the discovery of novel antagonists with diverse chemical scaffolds and high ligand efficiency. nih.govacs.org The hits from these in silico screens are then validated through experimental binding and functional assays, streamlining the discovery process.
Design of Clickable Adenosine Analogs for Targeted Studies
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for bioconjugation. nih.gov This reaction allows for the specific and high-yield formation of a stable triazole linkage between a molecule containing an azide (B81097) and another with a terminal alkyne. nih.gov Designing adenosine analogs that are "clickable" — bearing either an azide or an alkyne group — opens up a vast array of possibilities for targeted studies. nih.gov
The N6-position of adenosine is a prime location for introducing a linker terminated with an alkyne group, such as a propargyl group. jenabioscience.comnih.gov These N6-propargyladenosine derivatives can then be "clicked" onto various molecules containing an azide, such as fluorophores, biotin tags, or even large carrier molecules like dendrimers. nih.govjenabioscience.com This modular approach allows researchers to easily synthesize a variety of probes from a single clickable precursor.
This strategy has been used to:
Couple fluorophores to adenosine receptor antagonists to create fluorescent probes for binding assays and receptor imaging. nih.gov
Tether adenosine receptor agonists to dendrimers to create multivalent ligands with enhanced binding affinity and selectivity. nih.govnih.gov
Attach biotin for the affinity enrichment and proteomic analysis of adenosine-binding proteins. jenabioscience.com
Incorporate alkyne-functionalized adenosine into nascent mRNA to monitor poly(A) tail synthesis. jenabioscience.comjenabioscience.com
The versatility of click chemistry provides a powerful platform for creating custom molecular probes to investigate the diverse roles of adenosine in biological systems with high precision. soton.ac.uk
Future Research Directions and Translational Potential in Basic Science
Elucidation of Novel Biological Targets for Adenosine (B11128), N-(4-amino-4-oxobutyl)-
The primary biological targets of adenosine and its analogs are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a myriad of physiological processes. mdpi.com Future research will likely focus on determining the binding affinity and selectivity of Adenosine, N-(4-amino-4-oxobutyl)- for these receptors. The nature of the N6-substituent is a key determinant of receptor affinity and efficacy. For instance, studies on a series of N6-(omega-aminoalkyl)adenosines have shown that the length of the alkyl chain significantly influences A1 and A2 receptor affinity. nih.gov
Beyond the canonical adenosine receptors, the exploration of novel targets is a crucial avenue of research. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized. nih.gov A target deconvolution study on N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and related A3 adenosine receptor ligands revealed that their biological effects were also mediated through peroxisome proliferator-activated receptors (PPARs). nih.gov This suggests that Adenosine, N-(4-amino-4-oxobutyl)- could also exhibit off-target activities with therapeutic potential.
Potential Novel Biological Targets for N6-Substituted Adenosine Analogs:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Adenosine kinase, Adenosine deaminase, Ectonucleotidases | Cancer, Inflammation |
| Transporters | Equilibrative and concentrative nucleoside transporters (ENTs, CNTs) | Antiviral therapy, Cancer |
| Other Receptors | P2Y receptors, Receptor tyrosine kinases | Thrombosis, Cancer |
| Intracellular Proteins | Kinases, Transcription factors | Various diseases |
Integration into Systems Biology Models of Purinergic Signaling and Metabolism
Purinergic signaling is a complex network involving the release, reception, and degradation of purines like ATP and adenosine. d-nb.info Systems biology approaches, which integrate experimental data with computational modeling, are essential for understanding this complexity. Adenosine, N-(4-amino-4-oxobutyl)- can be integrated into these models to predict its impact on the purinergic signaling cascade.
Key Parameters for Systems Biology Models:
Binding kinetics (kon, koff) and affinity (Kd) for adenosine receptor subtypes.
Efficacy (Emax) and potency (EC50) at these receptors.
Metabolic stability and rate of degradation by enzymes.
Transport kinetics across cell membranes.
Interaction with other components of the purinome. jenabioscience.com
Development of Advanced Experimental Models for Mechanistic Studies
To elucidate the specific mechanisms of action of Adenosine, N-(4-amino-4-oxobutyl)-, advanced experimental models are necessary. These models can range from in vitro systems to complex in vivo studies.
In Vitro and In Silico Models:
| Model Type | Application |
| Recombinant cell lines | Expressing specific adenosine receptor subtypes to determine selectivity and signaling pathways. |
| Primary cell cultures | From relevant tissues (e.g., neurons, immune cells) to study effects in a more physiological context. |
| 3D organoids | To model tissue architecture and cell-cell interactions. |
| In silico docking studies | To predict the binding mode and affinity for target proteins. |
In Vivo Models: Genetically modified animal models, such as knockout mice lacking specific adenosine receptors, will be invaluable for dissecting the in vivo effects of Adenosine, N-(4-amino-4-oxobutyl)-. Techniques like in vivo microdialysis can be used to measure its concentration in specific tissues and correlate it with physiological responses.
Exploring Polypharmacology and Off-Target Interactions of Adenosine, N-(4-amino-4-oxobutyl)-
As mentioned, the potential for polypharmacology is a significant area of future research. A systematic screening of Adenosine, N-(4-amino-4-oxobutyl)- against a broad panel of receptors, enzymes, and ion channels could uncover unexpected off-target interactions. This is crucial for both identifying new therapeutic applications and understanding potential side effects.
The study of IB-MECA, which demonstrated dual activity at A3 adenosine receptors and PPARs, serves as a prime example of the therapeutic potential of polypharmacology in areas like diabetes. nih.gov Investigating whether Adenosine, N-(4-amino-4-oxobutyl)- possesses a similar multi-target profile could open up new avenues for its development.
Methodological Advancements in Modified Nucleoside Analog Research
The synthesis and evaluation of novel nucleoside analogs like Adenosine, N-(4-amino-4-oxobutyl)- drive methodological advancements. The synthesis of N6-substituted adenosine derivatives often involves the nucleophilic substitution of a 6-chloropurine (B14466) riboside with various amines. nih.gov Innovations in synthetic chemistry, such as polymer-assisted protocols, can facilitate the creation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov
Furthermore, the development of sophisticated analytical techniques is crucial for characterizing these compounds and their biological interactions. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic data on ligand-receptor binding. High-content screening platforms can enable the rapid assessment of the biological activity of new analogs across multiple cell types and signaling pathways.
Q & A
Q. What are the recommended methods for synthesizing Adenosine, N-(4-amino-4-oxobutyl)-, and what are the critical parameters to control during the reaction?
Synthesis typically involves coupling adenosine with 4-amino-4-oxobutyl groups via amidation or alkylation reactions. Critical parameters include reaction temperature (optimized between 20–40°C to prevent decomposition), pH control (neutral to mildly alkaline conditions for amine reactivity), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography or recrystallization ensures product integrity. Intermediate characterization using thin-layer chromatography (TLC) is recommended to monitor reaction progress .
Q. How can researchers characterize the structural integrity of Adenosine, N-(4-amino-4-oxobutyl)- using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is critical for confirming the adenosine backbone and substituent positions (e.g., -NMR for proton environments, -NMR for carbon skeleton). Infrared (IR) spectroscopy identifies functional groups like amide (C=O stretch at ~1650 cm) and amine (N-H bend at ~1550 cm). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .
Q. What are the known biological pathways influenced by Adenosine, N-(4-amino-4-oxobutyl)-, and how can these be experimentally validated?
The compound may interact with adenosine receptors (A, A, A, A) due to structural similarity to adenosine. Experimental validation includes receptor-binding assays (e.g., radioligand competition studies) and functional assays (e.g., cAMP modulation in transfected HEK293 cells). Knockout models or siRNA silencing of specific receptors can confirm pathway involvement .
Q. What are the common sources of error in quantifying Adenosine, N-(4-amino-4-oxobutyl)- in biological samples, and how can they be mitigated?
Matrix interference (e.g., proteins in plasma) and degradation during sample preparation are key issues. Mitigation strategies include using stabilizers (e.g., adenosine deaminase inhibitors), solid-phase extraction (SPE) for purification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity. Internal standards (e.g., isotopically labeled analogs) improve quantification accuracy .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed for Adenosine, N-(4-amino-4-oxobutyl)- across different experimental models?
Contradictions may arise from model-specific receptor expression or pharmacokinetic variability. Systematic cross-validation using isogenic cell lines, organoid models, and in vivo studies (e.g., murine pharmacokinetic profiling) can clarify discrepancies. Meta-analysis of dose-response curves and receptor subtype selectivity studies are also critical .
Q. How can computational modeling be integrated with experimental approaches to predict the interaction of Adenosine, N-(4-amino-4-oxobutyl)- with adenosine receptors?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptor subtypes. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Experimental validation via mutagenesis (e.g., alanine scanning of receptor binding pockets) refines computational predictions. Hybrid methods improve SAR (structure-activity relationship) models for derivative optimization .
Q. What methodological considerations are essential when designing longitudinal studies to assess the chronic effects of Adenosine, N-(4-amino-4-oxobutyl)- in vivo?
Dose selection must balance therapeutic efficacy and toxicity thresholds (derived from acute toxicity assays). Biomarker monitoring (e.g., plasma adenosine levels, liver/kidney function tests) ensures safety. Control groups should account for circadian variations in adenosine metabolism. Histopathological analysis post-trial confirms tissue-specific effects .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the therapeutic potential of Adenosine, N-(4-amino-4-oxobutyl)- derivatives?
Systematic substitution of the 4-amino-4-oxobutyl group (e.g., halogenation, alkyl chain elongation) coupled with high-throughput screening identifies pharmacophore elements. Parallel synthesis and combinatorial chemistry enable rapid derivative generation. In vitro efficacy (e.g., IC in cancer cell lines) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling prioritize candidates for preclinical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
